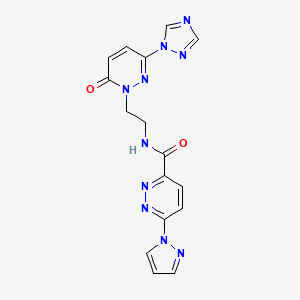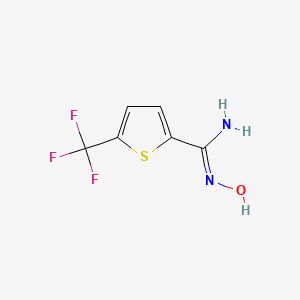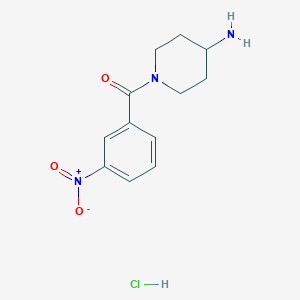![molecular formula C22H21N3O5 B2569646 8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE CAS No. 923150-42-9](/img/structure/B2569646.png)
8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2H-1,3-Benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from basic heterocyclic ketones. The process often includes the formation of spirohydantoins, which are key intermediates in the synthesis . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar steps as in laboratory synthesis, with adjustments for scalability and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives with potentially different properties.
科学的研究の応用
8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of spirohydantoins and other complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
類似化合物との比較
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A related compound with a different functional group arrangement.
Uniqueness
8-(2H-1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
特性
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-19(16-6-7-17-18(12-16)30-14-29-17)24-10-8-22(9-11-24)20(27)25(21(28)23-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGKHLDYVOLSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-nitrobenzamide](/img/structure/B2569564.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)

![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)

![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)
![N-benzyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2569571.png)




![(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2569581.png)
![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)
![N-(2-FLUOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE](/img/structure/B2569584.png)
